molecular formula C19H18N4O5S B2646342 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1795300-46-7

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2646342
CAS No.: 1795300-46-7
M. Wt: 414.44
InChI Key: ZFRHNSPFXXLMPO-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic heterocyclic compound offered for life sciences research. This molecule integrates a fused imidazo[1,2-b]pyrazole core, a furan ring, and a benzodioxine sulfonamide moiety. Such complex nitrogen-containing heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery for constructing biologically active molecules . Compounds featuring these structural elements are frequently investigated as key precursors for the synthesis of fused ring junction nitrogen heterocyclic compounds, which are core structures in numerous pharmaceuticals and alkaloids . Researchers utilize this compound as a building block in multicomponent reactions (MCRs) to efficiently introduce structural diversity and complexity into target molecules, a strategy that aligns with the principles of green chemistry by reducing synthetic steps and waste . Its specific research applications may include exploration as a modulator for various biological targets, though its precise mechanism of action requires further investigation. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c24-29(25,14-3-4-17-18(12-14)28-11-10-27-17)20-5-6-22-7-8-23-19(22)13-15(21-23)16-2-1-9-26-16/h1-4,7-9,12-13,20H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRHNSPFXXLMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structural Characteristics

The compound features multiple functional groups:

  • Furan ring : Known for its role in various biological activities.
  • Imidazo[1,2-b]pyrazole moiety : Associated with anticancer and antimicrobial properties.
  • Dihydrobenzo[b][1,4]dioxine : Imparts additional chemical stability and potential bioactivity.

The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S with a molecular weight of approximately 372.44 g/mol. The unique combination of these moieties suggests a diverse range of pharmacological applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the imidazo[1,2-b]pyrazole core through cyclization reactions.
  • Introduction of the furan ring using coupling reactions.
  • Attachment of the ethylene linker via alkylation.
  • Acylation with sulfonamide derivatives to form the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Imidazole derivatives have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and MDA-MB-468 .
  • The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

Furan and imidazole derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound may possess:

  • Antibacterial Effects : Potential effectiveness against various bacterial strains due to the structural features that enhance membrane permeability and disrupt bacterial metabolism.
  • Antifungal Properties : Similar compounds have demonstrated activity against fungal pathogens, warranting further exploration .

Case Studies and Research Findings

StudyCompoundActivityIC50 (nM)Cell Line
1Compound 6Anticancer80–200HCT-15, HeLa
2Compound 7Anticancer100–200HeLa
3N-(furan-imidazole) derivativesAntimicrobialN/AVarious strains

Mechanistic Insights

The biological activities are often attributed to:

  • Interaction with Cytochrome P450 enzymes , influencing drug metabolism and enhancing therapeutic efficacy .
  • Disruption of cellular processes , such as tubulin polymerization and cell cycle regulation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) share a tetrahydroimidazo[1,2-a]pyridine core . Key differences include:

  • Substituents: The target compound features a furan-2-yl group, while 1l and 2d incorporate nitrophenyl and cyano groups, which are strong electron-withdrawing substituents.

Sulfonamide-Containing Agrochemicals

Sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide) and related herbicides share the sulfonamide functional group but are linked to pyrimidine or pyridine cores . The target compound’s benzodioxine sulfonamide introduces a fused oxygenated benzene ring, which may enhance solubility or alter target specificity compared to agrochemical sulfonamides.

Physicochemical Properties

Compound Name Core Structure Key Functional Groups Melting Point (°C) Solubility (Inferred)
Target Compound Imidazo[1,2-b]pyrazol Furan, Benzodioxine sulfonamide Not reported Moderate (polar sulfonamide)
1l Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups 243–245 Low (non-polar substituents)
2d Imidazo[1,2-a]pyridine Benzyl, nitrophenyl, ester groups 215–217 Low
Sulfosulfuron Pyridine sulfonamide Pyrimidine, ethylsulfonyl Not reported High (ionic sulfonamide)

Notes:

  • The target compound’s benzodioxine moiety likely improves water solubility compared to 1l and 2d, which have bulky ester and nitrophenyl groups.
  • Sulfosulfuron’s ethylsulfonyl group enhances hydrophilicity, a trait absent in the target compound .

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